7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one: A Technical Guide for Medicinal Chemistry
7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one: A Technical Guide for Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS No: 49849-71-0), a heterocyclic compound of significant interest to researchers and professionals in drug development. This document details the compound's physicochemical properties, outlines established synthetic strategies for its parent scaffold, discusses its potential applications as a versatile building block in medicinal chemistry, and provides insights into its reactivity. Experimental protocols and data are presented to offer practical guidance for its use in a research and development setting.
Compound Identification and Properties
7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a substituted derivative of the quinoxalinone scaffold, which is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in pharmacologically active compounds.[1][2] The presence of a bromine atom at the 7-position offers a strategic handle for further chemical modification, making it a valuable intermediate for library synthesis.
Chemical Structure
Caption: Chemical structure of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one.
Physicochemical Data
A summary of key properties for 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is provided below. This data is aggregated from commercial supplier information and computational predictions.
| Property | Value | Source |
| CAS Number | 49849-71-0 | [3] |
| Molecular Formula | C₉H₉BrN₂O | [3] |
| Molecular Weight | 241.09 g/mol | [3] |
| IUPAC Name | 7-bromo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one | N/A |
| Physical Form | White to Pale-yellow to Yellow-brown Solid | [4] |
| Purity | Typically ≥97% | [4] |
| Storage | Sealed in dry, room temperature | [4] |
Synthesis and Characterization
While specific literature detailing the synthesis of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is not extensively available, the synthesis of the 3,4-dihydroquinoxalin-2(1H)-one scaffold is well-documented. A common and effective method involves the condensation and subsequent cyclization of an appropriately substituted o-phenylenediamine with an α-keto ester or α-halo ester.[5][6][7]
General Synthetic Approach
A plausible and widely used route for synthesizing the dihydroquinoxalinone core involves the reaction of a substituted o-phenylenediamine with an α-bromoester, such as ethyl 2-bromopropanoate, to introduce the methyl group at the 3-position. The reaction proceeds via an initial SN2 substitution, followed by an intramolecular cyclization to form the lactam ring.[5]
Caption: Generalized workflow for the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones.
Exemplary Laboratory Protocol
The following protocol is a generalized procedure based on established methods for the synthesis of similar quinoxalinone derivatives and should be adapted and optimized for the specific target molecule.[8][9]
Materials:
-
4-Bromo-1,2-phenylenediamine
-
Ethyl 2-bromopropanoate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-bromo-1,2-phenylenediamine (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) or by column chromatography on silica gel.
Characterization
The structure of the synthesized product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the proton and carbon framework.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a bromine-containing compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches of the lactam ring.
Reactivity and Applications in Drug Discovery
The quinoxalinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, antiviral, and neuroprotective properties.[1][6] 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one serves as a key intermediate, leveraging the reactivity of its core structure for the synthesis of diverse compound libraries.
Role as a Synthetic Building Block
The primary utility of this compound lies in the strategic placement of the bromine atom. This halogen serves as a versatile functional handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to the aromatic core.
Caption: Key cross-coupling reactions utilizing the 7-bromo position for diversification.
Potential Therapeutic Applications
The quinoxalinone core is present in numerous compounds investigated for various therapeutic targets.[2][10] By modifying the 7-position of the scaffold, researchers can explore structure-activity relationships (SAR) for targets such as:
-
Kinase Inhibitors: The quinoxaline scaffold is found in several kinase inhibitors; modifications can tune selectivity and potency.
-
Antimicrobial Agents: Quinoxaline derivatives have shown activity against various pathogens, including Mycobacterium tuberculosis.[11]
-
Central Nervous System (CNS) Agents: The scaffold has been explored for activity at receptors like the A3 adenosine receptor.[12]
-
Antiviral Compounds: Certain quinoxalinones have been identified as anti-HIV agents.[6]
The synthesis of novel derivatives from 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one allows for the systematic exploration of chemical space around this privileged core, facilitating the development of new therapeutic agents.[13]
Safety and Handling
As with all laboratory chemicals, 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) provided by the supplier before use.
General Precautions:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a dry, cool place.
Conclusion
7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a valuable and versatile building block for medicinal chemistry and drug discovery programs. Its quinoxalinone core provides a proven pharmacophore, while the bromo substituent offers a reliable and strategically placed reactive site for extensive chemical diversification. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a practical resource for researchers aiming to leverage this compound in the design and synthesis of novel bioactive molecules.
References
Sources
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- 2. benthamdirect.com [benthamdirect.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 7-Bromo-3,4-dihydroquinolin-2(1H)-one | 14548-51-7 [sigmaaldrich.com]
- 5. Research Portal [scholars.csus.edu]
- 6. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives | European Journal of Chemistry [eurjchem.com]
